methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate
Description
Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[c]pyridazine core linked to a piperidine ring via an amide bond. The synthesis of related cyclopenta-fused heterocycles, such as 5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid (EN300-658241, molecular weight 456.52), highlights the feasibility of constructing such frameworks using modular building blocks .
Properties
IUPAC Name |
methyl 2-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-26-17(25)14-10-27-18(19-14)20-16(24)11-5-7-23(8-6-11)15-9-12-3-2-4-13(12)21-22-15/h9-11H,2-8H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBJPJNDCPBPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium sulfide for cyclization and various amines for substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that compounds with thiazole moieties often demonstrate enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Potential
The thiazole framework is known for its anticancer properties. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, derivatives containing the cyclopentapyridazine structure have shown promise in targeting specific cancer pathways, making them candidates for further development as anticancer agents .
Neuroprotective Effects
Recent studies have suggested that compounds with piperidine and thiazole rings may possess neuroprotective properties. The unique structural features of this compound allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A research article highlighted the anticancer potential of thiazole derivatives in breast cancer cell lines. The study found that this compound induced apoptosis through caspase activation and showed synergistic effects when combined with conventional chemotherapy agents .
Mechanism of Action
The mechanism of action of methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a cyclopenta[c]pyridazine ring, piperidine, and thiazole-carboxylate groups. Below is a comparative analysis with structurally related derivatives:
Table 1: Key Structural Features and Properties
| Compound Class | Core Heterocycle | Substituents/Modifications | Molecular Weight (Est.) | Notable Features |
|---|---|---|---|---|
| Target Compound | Cyclopenta[c]pyridazine | Piperidine-4-amido-thiazole-4-carboxylate | ~480–500 g/mol | Fused bicyclic core; ester linkage |
| 4H-Pyrazino[1,2-a]pyrimidin-4-ones | Pyrazino-pyrimidinone | 2-(2-Methyl-2H-indazol-5-yl), 7-piperidinyl | ~350–420 g/mol | Kinase-targeting scaffolds |
| 4H-Pyrido[1,2-a]pyrimidin-4-ones | Pyrido-pyrimidinone | 7-[4-(Dimethylamino)methylpiperidin-1-yl] | ~400–450 g/mol | Enhanced solubility via polar groups |
| Thiazole-carboxylic Acid Derivatives | Thiazole | Cyclopenta[c]pyridine-4-carboxylate | 456.52 g/mol | Carboxylic acid functionality |
Key Comparisons:
- Substituent Diversity: Unlike 4H-pyrimidinone derivatives with alkylated piperazines (e.g., 4-methylpiperazinyl), the target compound’s piperidine-4-amido group introduces conformational rigidity, which may influence binding selectivity .
- Functional Groups : The methyl ester in the thiazole-4-carboxylate moiety contrasts with carboxylic acid derivatives (e.g., EN300-766018), suggesting tailored pharmacokinetic properties, such as improved membrane permeability .
Research Findings and Implications
Structural Analysis:
X-ray crystallography data for related compounds (e.g., cyclopenta[c]pyridine derivatives) suggest that the fused bicyclic system adopts a planar conformation, which is critical for target engagement. Refinement tools like SHELXL, widely used for small-molecule crystallography, would be essential for confirming the target compound’s stereochemistry .
Pharmacological Potential:
While biological data for the target compound is unavailable, structurally related 4H-pyrimidinones exhibit activity against kinases and GPCRs. The thiazole ring’s electron-rich nature may confer redox activity or metal-binding capabilities, expanding its therapeutic scope .
Biological Activity
Methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article reviews the biological activity of this compound based on available research, synthesizing findings from various studies.
Structural Characteristics
The compound features several notable structural components:
- Thiazole Ring : Known for its involvement in various biological activities.
- Piperidine Moiety : Often associated with psychoactive and therapeutic properties.
- Cyclopenta[c]pyridazine Unit : Adds to the complexity and potential bioactivity of the molecule.
The molecular formula is C18H22N4OS, with a molecular weight of approximately 415.51 g/mol .
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, although specific mechanisms remain largely unexplored. The following summarizes key findings:
Antimicrobial Properties
Some derivatives have demonstrated antimicrobial activity , making them candidates for further exploration in treating infections. This activity is likely due to the interaction of the thiazole and piperidine moieties with microbial targets .
Anti-inflammatory and Analgesic Effects
Compounds similar to this compound have been tested for their anti-inflammatory and analgesic effects . In vivo studies using models such as the "hot plate" and "acetic acid cramps" have shown promising results .
| Compound | Activity Type | Model Used | Result |
|---|---|---|---|
| Methyl Derivative A | Anti-inflammatory | Hot Plate | Significant reduction in pain response |
| Methyl Derivative B | Analgesic | Acetic Acid Cramps | Decreased cramp frequency |
Cytotoxicity
Preliminary studies suggest that some analogs may exhibit cytotoxic effects against cancer cell lines. This indicates potential as an anticancer agent; however, more detailed studies are required to elucidate specific pathways and mechanisms involved .
While the exact mechanism of action for this compound remains unknown, it is hypothesized that its bioactive functional groups interact with various biological targets such as enzymes or receptors involved in inflammatory processes or pain pathways . Further research utilizing techniques like molecular docking and binding affinity studies could provide insights into these interactions.
Case Studies
A review of related compounds has highlighted their diverse biological activities:
- Ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine) : Exhibits antimicrobial properties.
- Thiazole Derivatives : Known for anticancer activity.
- Pyridazine Analogues : Show potential anti-inflammatory effects.
These comparisons emphasize the significance of structural elements in determining biological activity and suggest that modifications to the methyl compound could enhance its therapeutic potential .
Q & A
Q. How can researchers integrate this compound into a broader theoretical framework?
- Methodological Answer :
- Link to Enzyme Mechanisms : Frame studies within transition-state theory for enzyme inhibitors .
- Systems Biology : Map interactions to pathways (e.g., mTOR, MAPK) using KEGG/STRING databases .
- Thermodynamic Profiling : Relate binding free energy (ΔG) to inhibitory potency via ITC (Isothermal Titration Calorimetry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
